N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry due to their significant biological properties . Chromenes are another class of organic compounds that consist of a benzene ring fused with a heterocyclic pyran ring .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The chromene part of the molecule consists of a benzene ring fused with a heterocyclic pyran ring .
Scientific Research Applications
Synthesis and Biological Evaluation
Enaminones as Building Blocks
Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of compounds with potent antitumor and antimicrobial activities. This research illustrates the utility of such compounds as intermediates for developing therapeutics targeting cancer and microbial infections (S. Riyadh, 2011).
Anticancer and Anti-inflammatory Agents
A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating significant potential in the treatment of cancer and inflammation (A. Rahmouni et al., 2016).
Pharmacological Applications
Phosphodiesterase 1 Inhibitors
Research into 3-aminopyrazolo[3,4-d]pyrimidinones led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).
Insecticidal Agents
Synthesis and characterization of new bioactive sulfonamide thiazole derivatives incorporating a pyrazolopyrimidine moiety showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Nanees N. Soliman et al., 2020).
Antiviral Activity
Novel Pyrazolopyrimidine Analogues
Synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed compounds with activity against human cytomegalovirus and herpes simplex virus type 1, showcasing the antiviral potential of these derivatives (N. Saxena et al., 1990).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been associated with antitumor activity .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer, affecting their function.
Biochemical Pathways
Given the compound’s potential optical applications, it may be involved in pathways related to light absorption and emission .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with significant photophysical properties, suggesting that they may affect cellular processes related to light absorption and emission .
Action Environment
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that they may be influenced by environmental conditions .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10-6-16-18-8-11(9-21(16)20-10)19-17(23)15-7-13(22)12-4-2-3-5-14(12)24-15/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKTZPRKSQBKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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